N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide
Description
Historical Context of Benzoxazole Derivatives in Chemical Research
The exploration of benzoxazole derivatives traces its origins to the early to mid-twentieth century as part of broader efforts in heterocyclic chemistry research. Initial investigations into benzoxazole compounds emerged from the fundamental understanding that heterocyclic frameworks containing both oxygen and nitrogen atoms could exhibit remarkable chemical stability while maintaining reactive sites suitable for functionalization. The historical development of benzoxazole chemistry was significantly influenced by the recognition that these compounds could serve as versatile intermediates in the synthesis of more complex molecular structures.
During the foundational period of benzoxazole research, scientists systematically explored various reaction conditions, catalysts, and starting materials to optimize synthetic methodologies and increase yields. The evolution of benzoxazole chemistry was particularly driven by the discovery that subtle modifications to the substitution patterns could dramatically alter the chemical and physical properties of the resulting compounds. The mercaptobenzoxazole subfamily, to which this compound belongs, represents a significant advancement in this field, incorporating sulfur-containing functional groups that provide additional opportunities for chemical modification and application.
The historical significance of mercaptobenzoxazole derivatives became apparent through systematic structure-activity relationship studies that revealed the crucial role of the mercapto group in modulating the reactivity and stability of the benzoxazole core. Early synthetic approaches to mercaptobenzoxazole compounds typically involved the treatment of 2-aminophenol derivatives with carbon disulfide under basic conditions, establishing methodologies that continue to inform contemporary synthetic strategies. The development of more sophisticated synthetic routes has enabled the preparation of highly substituted derivatives such as this compound, representing the culmination of decades of methodological advancement in benzoxazole chemistry.
Significance in Heterocyclic Chemistry
Benzoxazole derivatives occupy a position of paramount importance within the broader landscape of heterocyclic chemistry due to their unique structural characteristics and remarkable chemical versatility. The benzoxazole framework represents a bicyclic planar molecule that combines the aromatic stability of benzene with the electronic properties of the oxazole heterocycle, creating a molecular scaffold that exhibits both stability and reactivity. This dual nature makes benzoxazole derivatives particularly valuable as starting materials for diverse mechanistic approaches in synthetic organic chemistry.
The significance of benzoxazole compounds in heterocyclic chemistry extends beyond their synthetic utility to encompass their role as fundamental building blocks for the construction of more complex molecular architectures. The aromatic character of the benzoxazole system contributes to its relative stability, while the presence of both nitrogen and oxygen heteroatoms provides multiple sites for functionalization and derivatization. This combination of stability and reactivity has made benzoxazole derivatives indispensable tools in the development of new synthetic methodologies and the exploration of novel chemical transformations.
Within the context of mercaptobenzoxazole derivatives, the introduction of sulfur-containing functional groups adds an additional dimension of chemical reactivity and synthetic potential. The mercapto group serves as both a nucleophilic center and a potential coordination site, enabling the formation of metal complexes and facilitating various coupling reactions. This compound exemplifies the sophisticated level of functionalization that can be achieved within the benzoxazole framework, incorporating multiple reactive sites that can be selectively modified to access diverse chemical structures.
The role of benzoxazole derivatives in contemporary heterocyclic chemistry is further enhanced by their ability to serve as versatile platforms for the introduction of various functional groups and the exploration of new chemical reactivities. Recent advances in synthetic strategies have demonstrated the feasibility of preparing highly functionalized benzoxazole derivatives using 2-aminophenol as a precursor, with methodologies encompassing reactions with aldehydes, ketones, acids, alcohols, and other reactive partners under diverse reaction conditions. These developments have positioned benzoxazole derivatives at the forefront of modern synthetic organic chemistry, with compounds like this compound representing the state-of-the-art in molecular complexity and functional diversity.
Overview of Current Research Status on Mercaptobenzoxazole Derivatives
Contemporary research on mercaptobenzoxazole derivatives has experienced significant expansion, driven by the recognition of their exceptional potential as versatile synthetic intermediates and their unique chemical properties. Current investigations focus on the development of novel synthetic methodologies for accessing diversely substituted mercaptobenzoxazole compounds, with particular emphasis on establishing efficient and sustainable synthetic routes that can accommodate complex substitution patterns. The synthesis of mercaptobenzoxazole derivatives typically involves the initial preparation of 2-mercaptobenzoxazole through the reaction of 2-aminophenol with carbon disulfide, followed by subsequent functionalization reactions to introduce desired substituents.
Recent research efforts have demonstrated the successful synthesis of numerous mercaptobenzoxazole derivatives through systematic exploration of reaction conditions and synthetic strategies. A notable example includes the preparation of new derivatives through the treatment of 2-mercaptobenzoxazole with 2-chloroacetyl chloride to generate intermediate compounds, which are subsequently modified through reactions with various nucleophiles such as phenyl hydrazine. These synthetic approaches have enabled the preparation of complex derivatives that incorporate multiple functional groups, including hydrazide linkages, Schiff base moieties, and various aromatic substituents.
The current research landscape for mercaptobenzoxazole derivatives is characterized by intensive structure-activity relationship studies aimed at understanding the influence of different substituents on the chemical and physical properties of these compounds. Computational chemistry approaches have become increasingly important in this context, with researchers utilizing both ab initio and density functional theory calculations to elucidate the electronic structures and predict the properties of novel mercaptobenzoxazole derivatives. These theoretical investigations have provided valuable insights into the intramolecular interactions and bonding patterns that govern the behavior of these compounds.
Modern synthetic strategies for mercaptobenzoxazole derivatives have also embraced the use of advanced catalytic systems and innovative reaction conditions to achieve improved efficiency and selectivity. Recent developments include the application of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the formation of benzoxazole frameworks from various precursors. Additionally, researchers have explored the use of microwave-assisted synthesis, solvent-free conditions, and other green chemistry approaches to develop more environmentally sustainable synthetic methodologies for mercaptobenzoxazole derivatives.
Classification within Benzoxazole Family of Compounds
This compound occupies a distinct position within the comprehensive classification system of benzoxazole derivatives, characterized by its specific substitution pattern and functional group arrangement. The compound belongs to the broader category of 2-substituted benzoxazoles, which represent one of the most extensively studied classes of benzoxazole derivatives due to their enhanced chemical reactivity and diverse synthetic applications. Within this classification, the presence of the mercapto group at the 2-position places this compound in the specialized subfamily of mercaptobenzoxazole derivatives, which are distinguished by their unique electronic properties and coordination capabilities.
The classification of benzoxazole derivatives is typically based on the nature and position of substituents attached to the benzoxazole core structure. In the case of this compound, the compound exhibits a complex substitution pattern that includes a mercapto group at position 2, a methoxy group at position 7, and a diethyl carboxamide group at position 5. This specific arrangement of functional groups places the compound in a highly specialized subcategory of benzoxazole derivatives that combines multiple reactive sites within a single molecular framework.
From a structural perspective, the compound can be further classified based on its molecular weight and overall molecular complexity. With a molecular weight of 280.34 and a molecular formula of C₁₃H₁₆N₂O₃S, this compound represents a medium-complexity benzoxazole derivative that incorporates multiple heteroatoms including nitrogen, oxygen, and sulfur. The presence of these diverse heteroatoms contributes to the compound's classification as a multi-functional benzoxazole derivative with enhanced potential for chemical modification and application.
The following table summarizes the key classification parameters for this compound:
| Classification Parameter | Value |
|---|---|
| Primary Class | 2-Substituted Benzoxazole |
| Subfamily | Mercaptobenzoxazole Derivative |
| Substitution Pattern | 2-Mercapto-7-methoxy-5-carboxamide |
| Molecular Formula | C₁₃H₁₆N₂O₃S |
| Molecular Weight | 280.34 g/mol |
| Heteroatom Content | Nitrogen, Oxygen, Sulfur |
| Functional Groups | Mercapto, Methoxy, Diethyl Carboxamide |
| Complexity Category | Medium-Complexity Derivative |
Within the benzoxazole family, compounds containing carboxamide substituents represent a particularly important subclass due to their enhanced hydrogen bonding capabilities and potential for intermolecular interactions. The diethyl carboxamide group present in this compound contributes to its classification as an amide-functionalized benzoxazole derivative, which typically exhibit distinct chemical and physical properties compared to their non-amide counterparts. This classification is further refined by the specific nature of the amide substitution, with the diethyl substituents providing additional steric and electronic effects that influence the overall behavior of the compound.
The computational properties of this compound provide additional criteria for its classification within the benzoxazole family. Key computational parameters include a topological polar surface area of 55.57, a calculated logarithmic partition coefficient of 2.6071, five hydrogen bond acceptors, one hydrogen bond donor, and four rotatable bonds. These parameters place the compound in the category of moderately polar benzoxazole derivatives with intermediate lipophilicity and conformational flexibility, characteristics that are important for predicting its behavior in various chemical and physical environments.
| Computational Property | Value |
|---|---|
| Topological Polar Surface Area | 55.57 Ų |
| Logarithmic Partition Coefficient | 2.6071 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
| Heavy Atom Count | 19 |
| Chemical Complexity | 360 |
The classification of this compound also encompasses its position within the broader context of heterocyclic compounds containing multiple functional groups. The compound represents an example of a polyfunctional heterocycle that combines the structural features of benzoxazoles with the chemical reactivity associated with mercapto, methoxy, and carboxamide substituents. This multifunctional nature positions the compound as a valuable intermediate for further synthetic elaboration and as a platform for the development of more complex molecular architectures.
Properties
IUPAC Name |
N,N-diethyl-7-methoxy-2-sulfanylidene-3H-1,3-benzoxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-15(5-2)12(16)8-6-9-11(10(7-8)17-3)18-13(19)14-9/h6-7H,4-5H2,1-3H3,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQZDHDANCUWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C(=C1)OC)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide typically involves the use of 2-aminophenol as a precursor . The synthetic route includes the following steps:
Formation of Benzoxazole Core: The reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts (e.g., nanocatalysts, metal catalysts, ionic liquid catalysts) to form the benzoxazole core.
Introduction of Functional Groups:
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, to form amines.
Substitution: The methoxy and mercapto groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related benzo[d]oxazole-5-carboxamides with variations in substituents (Table 1).
Table 1: Structural Comparison of Benzo[d]oxazole-5-carboxamide Derivatives
Key Observations :
- Position 2: The mercapto group in the target compound distinguishes it from ethoxyphenyl (Compound 13) or thiazolidinone (III d) substituents. This group may enhance covalent interactions with biological targets.
- Position 5 : All compounds share a carboxamide, but the N,N-diethyl substitution in the target compound increases steric bulk compared to simpler alkyl or aryl groups.
- Position 7 : The methoxy group is unique to the target compound; analogues often feature halogens or hydrogen-bonding groups (e.g., nitrobenzo in Compound 16).
Antimycobacterial Activity :
- Benzoxazole-thiazolidinone hybrids (III d, III e, III g) in showed MIC values of 2–8 µg/mL against Mycobacterium tuberculosis . The target compound’s mercapto group may enhance activity by targeting mycobacterial thiol-dependent enzymes.
Solubility and Formulation :
- Compound 16 () was incorporated into microemulsions due to moderate solubility (1 mg/mL in oily phases) . The target compound’s diethylcarboxamide may improve solubility compared to polar derivatives like III d.
Enzyme Inhibition :
- Compound 13 () demonstrated binding to neutrophil elastase (HNE) with IC₅₀ values in the nanomolar range . The target compound’s mercapto group could similarly inhibit cysteine proteases.
Physicochemical Properties
Lipophilicity :
- The diethylcarboxamide increases logP compared to unsubstituted carboxamides (e.g., III d). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Stability :
- Mercapto groups are prone to oxidation, necessitating stabilization (e.g., prodrug formulations) .
Biological Activity
N,N-Diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
This compound features a benzoxazole core, which is known for its diverse biological activities. The presence of the mercapto group and the methoxy substitution enhances its pharmacological profile.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit promising anti-cancer properties. The compound was evaluated against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 4.75 ± 0.21 |
| This compound | HepG2 | 4.61 ± 0.34 |
| Sorafenib (control) | MCF-7 | 7.28 ± 0.58 |
| Sorafenib (control) | HepG2 | 3.38 ± 0.21 |
The IC50 values indicate that this compound exhibits potent cytotoxicity against both MCF-7 and HepG2 cell lines, outperforming the reference drug Sorafenib in certain cases .
The anti-cancer activity of this compound is believed to involve multiple mechanisms, including:
- Inhibition of VEGFR : The compound has been linked to the inhibition of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.
- Induction of Apoptosis : Studies suggest that benzoxazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
Case Studies
Research has highlighted several case studies involving the use of this compound:
- In Vitro Studies : A series of experiments demonstrated that this compound significantly inhibited cell proliferation in both MCF-7 and HepG2 cells with IC50 values indicating high potency .
- Comparative Analysis : In comparative studies against other benzoxazole derivatives, N,N-Diethyl-2-mercapto showed superior efficacy, particularly in modified forms with additional substituents like methoxy groups .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's action is not solely reliant on direct cytotoxic effects but also involves modulation of signaling pathways associated with cancer progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N,N-diethyl-2-mercapto-7-methoxybenzo[d]oxazole-5-carboxamide and related benzoxazole derivatives?
- Methodological Answer : The synthesis typically involves condensation of Schiff bases derived from benzoxazole precursors with thiol-containing reagents (e.g., thioglycollic acid) under reflux conditions. For example, benzoxazole-thiazolidinone analogs are synthesized by reacting Schiff bases (IIa-o) with thioglycollic acid in ethanol, followed by purification via column chromatography and characterization using IR, -NMR, -NMR, and mass spectrometry . Modifications to the carboxamide group (e.g., N,N-diethyl substitution) can be introduced during the coupling step using appropriate amines.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like mercapto (-SH), methoxy (-OCH), and carboxamide (-CONH) via characteristic stretching frequencies (e.g., S-H at ~2500 cm, C=O at ~1650 cm) .
- NMR : -NMR confirms substituent positions (e.g., methoxy protons at δ ~3.8 ppm, diethyl groups at δ ~1.2–1.4 ppm). -NMR resolves carbonyl carbons (~165 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate its antimycobacterial activity?
- Methodological Answer : The Microplate Alamar Blue Assay (MABA) is standard for determining minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv. Compounds are tested at serial dilutions (e.g., 0.5–50 µg/mL), with MIC defined as the lowest concentration inhibiting ≥90% bacterial growth compared to controls .
Advanced Research Questions
Q. How can molecular docking be employed to predict the target engagement of this compound in antitubercular activity?
- Methodological Answer :
- Target Selection : Enoyl-ACP reductase (InhA), a key enzyme in mycobacterial fatty acid biosynthesis, is a common target. Retrieve the crystal structure (e.g., PDB ID: 4DRE) .
- Docking Workflow : Use software like AutoDock Vina or Schrödinger Maestro. Prepare the ligand (protonation states, energy minimization) and receptor (remove water, add hydrogens). Grid parameters should focus on the active site (e.g., NADH-binding pocket).
- Validation : Compare docking scores (binding energy in kcal/mol) and pose alignment with known inhibitors (e.g., isoniazid). Contradictions between in silico predictions and experimental MICs may indicate off-target effects .
Q. How can structural analogs with methoxy and carboxamide modifications resolve contradictions in activity data?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varying substituents (e.g., 5-methoxy vs. 7-methoxy, N,N-diethyl vs. N-methyl). Test for MIC shifts; e.g., shows III d (MIC 1.6 µg/mL) outperforms III m (MIC 3.1 µg/mL), highlighting the importance of substituent positioning.
- Physicochemical Profiling : LogP and solubility assays (e.g., shake-flask method) correlate lipophilicity with membrane permeability. Methoxy groups increase hydrophobicity, but excessive lipophilicity may reduce bioavailability .
Q. What strategies optimize yield and purity during large-scale synthesis?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., DMF vs. ethanol), and catalyst (e.g., p-toluenesulfonic acid).
- Purification : Employ recrystallization (e.g., ethanol/water) or preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA). Monitor purity via HPLC-UV (λ = 254 nm) .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
- False Negatives : Re-evaluate docking parameters (e.g., flexible vs. rigid receptor). Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns.
- Off-Target Effects : Perform proteome-wide docking or phenotypic screening (e.g., whole-cell assays) to identify secondary targets .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash immediately with soap and water if exposed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
